molecular formula C20H21N3O B213540 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide

Katalognummer B213540
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: DFDWBRJQQRXMJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM is a selective sigma-1 receptor agonist, which means that it can selectively bind to and activate the sigma-1 receptor in the body. The sigma-1 receptor is a protein that is found in various tissues and organs, including the brain, and is involved in several physiological processes, including pain perception, memory, and neuronal survival.

Wirkmechanismus

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide involves the activation of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, including protein folding, calcium signaling, and mitochondrial function. The activation of the sigma-1 receptor by N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can lead to the modulation of various signaling pathways and the enhancement of neuronal survival and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide are primarily mediated by the activation of the sigma-1 receptor. Some of the notable effects include:
1. Modulation of Calcium Signaling: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can modulate the activity of certain calcium channels and transporters, which are involved in various cellular processes, including neurotransmitter release and neuronal excitability.
2. Enhancement of Mitochondrial Function: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can enhance mitochondrial function by promoting the production of ATP, reducing oxidative stress, and improving mitochondrial membrane potential.
3. Modulation of Neurotransmitter Release: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can modulate the activity of certain neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various physiological processes, including mood regulation, pain perception, and memory.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide in lab experiments include its high selectivity for the sigma-1 receptor, its well-established synthesis method, and its potential therapeutic applications in various diseases and conditions. However, some of the limitations of using N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide in lab experiments include its relatively low potency compared to other sigma-1 receptor agonists, its limited solubility in water, and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide, including:
1. Development of Novel Analogues: The synthesis of novel analogues of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide with improved potency and selectivity for the sigma-1 receptor could lead to the development of more effective therapeutic agents.
2. Clinical Trials: The conduct of clinical trials to evaluate the safety and efficacy of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide in humans could provide valuable insights into its potential therapeutic applications.
3. Mechanistic Studies: Further mechanistic studies on the sigma-1 receptor and its interaction with N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide could provide a better understanding of the underlying cellular processes involved in its therapeutic effects.
4. Drug Delivery Systems: The development of novel drug delivery systems for N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide could improve its solubility, bioavailability, and targeted delivery to specific tissues and organs.
In conclusion, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its selective sigma-1 receptor agonist properties make it a promising candidate for the treatment of various diseases and conditions, including neurodegenerative diseases, pain, depression, and anxiety. Further research on N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide and its analogues could lead to the development of more effective therapeutic agents and a better understanding of the underlying cellular processes involved in its therapeutic effects.

Synthesemethoden

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide involves the reaction of 4-bromo-N-methylbiphenyl-4-carboxamide with 1-ethyl-1H-pyrazole in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction and yields N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide as a white solid.

Wissenschaftliche Forschungsanwendungen

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. Some of the notable research areas include:
1. Neuroprotection: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. It is believed that the activation of the sigma-1 receptor by N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can enhance neuronal survival and protect against oxidative stress and inflammation.
2. Pain Management: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide has been shown to have analgesic effects in various animal models of pain. It is believed that the activation of the sigma-1 receptor by N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can modulate pain perception and reduce pain sensitivity.
3. Depression and Anxiety: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide has been shown to have antidepressant and anxiolytic effects in various animal models of depression and anxiety. It is believed that the activation of the sigma-1 receptor by N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide can modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.

Eigenschaften

Produktname

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide

Molekularformel

C20H21N3O

Molekulargewicht

319.4 g/mol

IUPAC-Name

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-4-phenylbenzamide

InChI

InChI=1S/C20H21N3O/c1-3-23-15-16(13-21-23)14-22(2)20(24)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-13,15H,3,14H2,1-2H3

InChI-Schlüssel

DFDWBRJQQRXMJA-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.